
2-Methoxy-3-pyridinecarboxaldehyde
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-3-pyridinecarboxaldehyde can be synthesized through various methods. One common approach involves the reaction of 2-methoxypyridine with a suitable aldehyde precursor under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors and advanced purification techniques. The process may include steps such as distillation, crystallization, and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-3-pyridinecarboxaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include pyridine derivatives and analogues, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Pharmaceutical Applications
Synthesis of Active Pharmaceutical Ingredients (APIs)
2-Methoxy-3-pyridinecarboxaldehyde is a crucial intermediate in the synthesis of various APIs, particularly those targeting neurological disorders. Its unique structure allows for the development of compounds with enhanced efficacy against conditions such as Alzheimer’s disease and depression. For instance, it has been employed in synthesizing g-secretase inhibitors and antagonists for human vanilloid receptors, which are important in pain management .
Neuroprotective Properties
Research indicates that derivatives of this compound exhibit neuroprotective effects. Studies have shown that these compounds can inhibit acetylcholinesterase activity, potentially leading to improved cognitive function in neurodegenerative diseases .
Agrochemical Development
Novel Agrochemicals
The compound is being explored for its potential in developing new agrochemicals aimed at pest control. Its effectiveness in this area could lead to more sustainable agricultural practices by minimizing environmental impact while maximizing pest control efficiency .
Biochemical Research
Enzyme Inhibition Studies
In biochemical research, this compound is utilized to study enzyme interactions. It has been identified as an inhibitor of cytochrome P450 enzymes, which play a vital role in drug metabolism and the synthesis of various biomolecules . This property makes it valuable for drug discovery and development processes.
Flavor and Fragrance Industry
Flavoring Agent
The compound is also used as a flavoring agent and fragrance component due to its distinctive aroma. It enhances the sensory appeal of food products and perfumes, making it a popular choice in the flavor and fragrance industry .
Material Science
Advanced Materials Development
In material science, this compound contributes to the synthesis of advanced materials such as polymers and coatings. Its chemical properties improve the durability and performance of these materials, making them suitable for various industrial applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Methoxy-3-pyridinecarboxaldehyde involves its interaction with specific molecular targets and pathways . For instance, as an inhibitor of cytochrome P450, it binds to the enzyme’s active site, preventing the metabolism of certain substrates. This interaction can modulate various biochemical pathways, making it a valuable tool in drug development and metabolic studies .
Comparison with Similar Compounds
- 3-Methoxypyridine-2-Carbaldehyde
- 5-Bromo-2-Methoxy-3-pyridinecarboxaldehyde
Comparison: 2-Methoxy-3-pyridinecarboxaldehyde stands out due to its unique combination of chemical properties and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability, solubility, and ease of synthesis . These attributes make it particularly valuable in both academic research and industrial applications.
Biological Activity
2-Methoxy-3-pyridinecarboxaldehyde (CAS Number: 71255-09-9) is a pyridine derivative that has garnered attention for its potential biological activities. This compound is recognized for its role as a building block in the synthesis of various pharmacologically active molecules, particularly those targeting enzymes involved in neurodegenerative diseases. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₇NO₂
- Molecular Weight : 137.14 g/mol
- Structure : The compound features a methoxy group and a formyl group attached to a pyridine ring, influencing its reactivity and biological interactions.
Enzyme Inhibition
This compound has been studied for its inhibitory effects on various enzymes. Notably, it has been utilized in the synthesis of compounds that inhibit acetylcholinesterase (AChE), an enzyme critical in the treatment of Alzheimer's disease. A study demonstrated that derivatives of this compound exhibited potent AChE inhibition, suggesting therapeutic potential in neurodegenerative disorders.
Antimicrobial Activity
Research indicates that this compound may possess antimicrobial properties. Preliminary studies have shown that it can inhibit the growth of certain bacterial strains, although further investigations are necessary to elucidate the mechanisms behind this activity .
Toxicity and Safety
The compound exhibits moderate toxicity, with reports of skin irritation and allergic reactions upon contact. Safety assessments indicate that while it is effective in certain applications, caution should be exercised due to its irritant properties .
The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. The methoxy and formyl groups enhance its binding affinity to molecular targets, which may lead to modulation of enzymatic activities. For instance, its role as an AChE inhibitor is attributed to structural features that allow it to fit into the enzyme's active site effectively.
Case Study 1: AChE Inhibition
In a study published in Bioorganic & Medicinal Chemistry Letters, derivatives synthesized from this compound were tested for their ability to inhibit AChE. The results indicated significant inhibition rates comparable to known AChE inhibitors used in clinical settings for Alzheimer's treatment .
Case Study 2: Antimicrobial Testing
Another research effort explored the antimicrobial efficacy of this compound against various pathogens. The findings revealed that the compound inhibited the growth of Gram-positive bacteria, suggesting a potential role in developing new antimicrobial agents .
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
5-Methoxy-3-pyridinecarboxaldehyde | C₇H₇NO₂ | Moderate AChE inhibition |
6-Methoxy-3-pyridinecarboxaldehyde | C₇H₇NO₂ | Potential antimicrobial properties |
2-Methoxy-4-methyl-3-pyridinecarboxaldehyde | C₈H₉NO₂ | Enhanced binding affinity towards receptors |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Methoxy-3-pyridinecarboxaldehyde, and what are their methodological advantages?
- Answer : A prominent method involves ortho-lithiation of a substituted pyridine precursor. For example, 2-(pivaloylamino)pyridine can undergo lithiation with a strong base (e.g., LDA) followed by reaction with DMF to introduce the aldehyde group. Subsequent acid hydrolysis removes the protecting group, yielding the target compound .
- Key Considerations :
- Base Selection : Bulky bases like LDA enhance regioselectivity for the ortho position.
- Solvent Optimization : THF or ethers are preferred for lithiation due to their compatibility with organolithium reagents.
- Limitations : Competing side reactions (e.g., over-lithiation) may occur, requiring precise temperature control (-78°C).
Q. How is the purity and structural integrity of this compound validated in research settings?
- Answer : A combination of analytical techniques is employed:
- HPLC : Quantifies purity (>97% as per commercial standards) using C18 columns and UV detection at 254 nm .
- NMR Spectroscopy : Confirms substitution patterns (e.g., methoxy at C2, aldehyde at C3 via and chemical shifts).
- Mass Spectrometry : Validates molecular weight (MW: 137.13 g/mol) via ESI-MS or GC-MS .
Q. What storage conditions are critical for maintaining this compound stability?
- Answer :
- Temperature : Store at -20°C in airtight containers to prevent aldehyde oxidation.
- Atmosphere : Use inert gas (N or Ar) to minimize moisture and oxygen exposure.
- Light Sensitivity : Amber vials reduce photodegradation risks .
Advanced Research Questions
Q. How do researchers address regioselectivity challenges during functionalization of pyridine derivatives like this compound?
- Answer : Regioselectivity is influenced by:
- Directing Groups : The methoxy group at C2 directs electrophilic substitution to C3/C5. Computational studies (DFT) predict electron density distribution to guide synthetic design .
- Reaction Conditions : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic additions.
- Table : Regioselective Outcomes in Pyridine Derivatives
Reaction Type | Preferred Position | Key Factor |
---|---|---|
Electrophilic Aromatic | C5 | Methoxy directing effect |
Nucleophilic Addition | C3-aldehyde | Aldehyde reactivity |
Q. What impurities arise in this compound synthesis, and how are they mitigated?
- Answer : Common impurities include:
- Unreacted Starting Material : Detected via TLC and removed by column chromatography.
- Over-Oxidation Byproducts : Aldehyde oxidation to carboxylic acid (e.g., 2-Methoxy-3-pyridinecarboxylic acid) is minimized by avoiding strong oxidizing agents .
- Mitigation Strategies :
- Solvent Purity : Use anhydrous solvents to prevent hydrolysis.
- Base Optimization : Switching from LDA to LiTMP reduces side reactions .
Q. How is this compound utilized in heterocyclic compound synthesis?
- Answer : The aldehyde group serves as a versatile electrophile:
- Schiff Base Formation : Reacts with amines to form imines, precursors for ligands or bioactive molecules.
- Cyclization Reactions : Participates in Paal-Knorr syntheses to generate pyrrole or indole derivatives .
- Case Study : Condensation with hydrazines yields pyridylhydrazones, which are studied for metal coordination .
Q. What computational approaches predict the reactivity of this compound in catalytic systems?
- Answer :
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks.
- Molecular Docking : Simulates interactions with biological targets (e.g., enzymes) to design inhibitors .
Properties
IUPAC Name |
2-methoxypyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-10-7-6(5-9)3-2-4-8-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFFMIDNNWOQLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70501579 | |
Record name | 2-Methoxypyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70501579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71255-09-9 | |
Record name | 2-Methoxypyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70501579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxypyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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